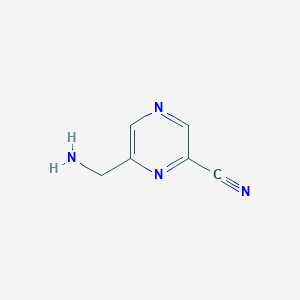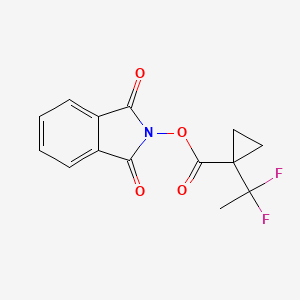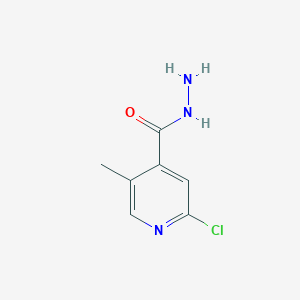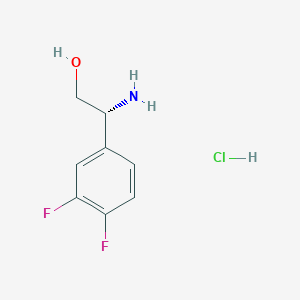
(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. The compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method includes the use of a chiral catalyst to achieve the desired enantioselectivity. For instance, the reduction of 3,4-difluoroacetophenone using a chiral borane complex can yield the desired product with high enantiomeric excess.
Industrial Production Methods: Industrial production often employs enzymatic processes due to their high specificity and efficiency. Enzymes such as carbonyl reductases can be used to convert the ketone precursor to the desired alcohol with excellent enantioselectivity. The reaction is typically carried out in an aqueous medium at controlled temperatures to optimize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 3,4-Difluoroacetophenone
Reduction: 3,4-Difluorophenylethanol
Substitution: Various N-alkyl and N-acyl derivatives
Scientific Research Applications
®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs for cardiovascular diseases, particularly those targeting platelet aggregation.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. In the context of cardiovascular drugs, it acts as an intermediate in the synthesis of agents that inhibit platelet aggregation. These agents typically target the P2Y12 receptor on platelets, preventing the activation of the G protein-coupled receptor pathway that leads to platelet aggregation and thrombus formation .
Comparison with Similar Compounds
- ®-1-(3,4-Difluorophenyl)ethanamine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Comparison: ®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C8H10ClF2NO |
|---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI Key |
SCCIVQTWQZNGMX-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




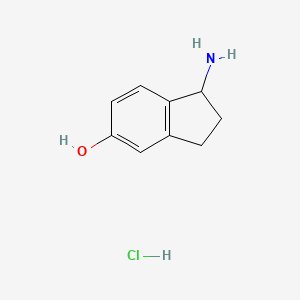
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
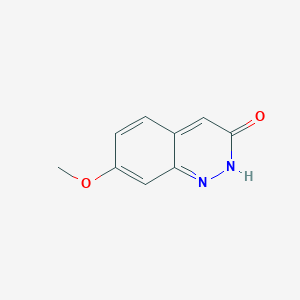
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
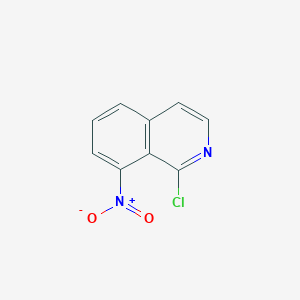
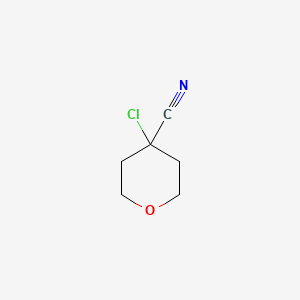
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
